molecular formula C14H14ClN3O4 B13975093 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol CAS No. 1235407-57-4

4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol

Cat. No.: B13975093
CAS No.: 1235407-57-4
M. Wt: 323.73 g/mol
InChI Key: QLFJEGZCUOMBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol is a sophisticated heterocyclic compound designed for oncology research, particularly in the investigation of kinase signaling pathways. This molecule integrates a pyrazole core protected by a tetrahydropyran (THP) group, a structural motif recognized for enhancing the pharmacokinetic properties and biological activity of pharmaceutical compounds . The 4-chloro-2-phenol moiety attached to the nitro-pyrazole scaffold is engineered to probe specific enzyme-active sites, offering a versatile chemical template for developing targeted cancer therapeutics. Heterocyclic compounds like this are fundamental in modern drug discovery, constituting the core scaffolds of over 85% of all FDA-approved pharmaceuticals . Its primary research value lies in its potential as a molecular tool for studying cyclin-dependent kinase (CDK) inhibition, a validated approach in cancer therapy . Dysregulation of CDKs, especially CDK2, is a hallmark of numerous cancers, including colorectal cancer, where its overexpression drives unchecked cell proliferation . This compound enables researchers to explore the structure-activity relationships of fused pyran-pyrazole systems, which have demonstrated significant cytotoxic effects against cancer cell lines such as HCT-116 (colorectal carcinoma) by suppressing CDK2 kinase activity and downregulating CDK2 gene and protein expression . Furthermore, the structural architecture of this reagent suggests potential applicability as an intermediate in synthesizing more complex bioactive molecules or in probing other oncogenic targets like the RAS family of GTPases . Mutations in KRAS, NRAS, and HRAS are prevalent in approximately 25% of human tumors, making them high-priority targets . This compound is supplied For Research Use Only, providing a critical building block for hit-to-lead optimization campaigns and mechanistic studies in chemical biology and anticancer drug discovery.

Properties

CAS No.

1235407-57-4

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

4-chloro-2-[3-nitro-1-(oxan-2-yl)pyrazol-4-yl]phenol

InChI

InChI=1S/C14H14ClN3O4/c15-9-4-5-12(19)10(7-9)11-8-17(16-14(11)18(20)21)13-3-1-2-6-22-13/h4-5,7-8,13,19H,1-3,6H2

InChI Key

QLFJEGZCUOMBAR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)[N+](=O)[O-])C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Core Pyrazole Ring Formation

The synthesis begins with constructing the nitro-pyrazole moiety through cyclocondensation reactions:

Method A (3-step sequence):

  • Cyclization : 3-Methyl-pyrazol-5-amine reacts with ethyl 3-oxobutanoate in 1,4-dioxane/acetic acid under reflux to form 2,5-dimethylpyrazolopyrimidin-7-one (73% yield).
  • Chlorination : Treatment with POCl₃ in toluene yields 7-chloro-2,5-dimethylpyrazolopyrimidine.
  • Bromination : Reaction with bromine in methanol/water at -10°C produces 3-bromo-7-chloro-2,5-dimethylpyrazolopyrimidine.
Step Reagents/Conditions Yield
1 1,4-dioxane, AcOH, reflux 73%
2 POCl₃, toluene, reflux 89%
3 Br₂, MeOH/H₂O, -10°C 82%

Method B (Alternative route):
Hydrazine derivatives undergo cyclocondensation with β-keto esters or nitriles in polar aprotic solvents (DMF, DMSO) at 80–100°C, followed by nitro group introduction via nitration (HNO₃/H₂SO₄).

Tetrahydro-2H-pyran Protection Strategy

The tetrahydropyran (THP) group is introduced to protect reactive sites during subsequent reactions:

  • THP Protection : 1H-pyrazole intermediates are treated with dihydropyran in dichloromethane using p-toluenesulfonic acid (PTSA) as catalyst (85–92% yield).
  • Deprotection : HCl in methanol removes the THP group after final coupling steps (quantitative yield).

Phenolic Coupling via Nucleophilic Aromatic Substitution

The chlorophenol group is introduced through SNAr reactions:

Key Process :

  • Sodium phenoxide is generated by treating phenol with NaH in THF.
  • Reaction with halogenated pyrazolopyrimidine intermediates (e.g., 3-bromo-7-chloro-2,5-dimethylpyrazolopyrimidine) at 60°C for 12 hours yields the coupled product (69% yield).

Optimized Conditions :

  • Solvent: Isopropyl alcohol
  • Temperature: 120°C (microwave-assisted)
  • Base: Triethylamine

Suzuki-Miyaura Cross-Coupling for Structural Diversification

Palladium-catalyzed couplings attach aryl/heteroaryl groups to the pyrazole core:

Protocol :

  • Catalyst : Pd(OAc)₂ (0.6–0.8 mol%) with triphenylphosphine
  • Base : Na₂CO₃ in acetonitrile/water (3:1)
  • Temperature : 80°C for 8 hours
  • Yield : 50–76%
Boronic Acid Coupling Partner Product Yield
3,4-Dimethoxyphenyl 1.56 50%
4-Cyanophenyl 1.57 63%

Industrial-Scale Optimization

Patent EP3280710B1 highlights cost-effective modifications:

  • Catalyst Loading Reduction : Pd(OAc)₂ usage lowered to 0.5–2 mol% without compromising yield.
  • Solvent System : Acetonitrile/water enables easy phase separation, eliminating distillation steps.
  • Throughput : Batch sizes up to 50 kg demonstrated with 92% recovery.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or sodium dithionite.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of phenolic compounds with biological macromolecules.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the nitro and chloro groups can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]phenol: A similar compound with a different position of the tetrahydropyran ring.

    4-chloro-2-[3-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol: A reduced form with an amino group instead of a nitro group.

    4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]phenol: A positional isomer with the nitro group at a different position on the pyrazole ring.

Uniqueness

The unique combination of functional groups in 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol imparts specific chemical and physical properties that can be exploited in various applications. The presence of the tetrahydropyran ring provides steric hindrance and influences the compound’s solubility and reactivity, making it distinct from other similar compounds.

Biological Activity

4-Chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol (CAS No. 1235407-57-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C14H14ClN3O4, with a molar mass of 323.73 g/mol. Its physical properties include:

  • Density : 1.56 g/cm³ (predicted)
  • Boiling Point : 519.2 °C (predicted)
  • pKa : 7.85 (predicted) .

The biological activity of 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol is primarily attributed to its interaction with specific biological targets, including kinases and other enzymes involved in cell signaling pathways. The compound has been investigated for its potential as a kinase inhibitor, which can disrupt the signaling pathways that lead to various diseases, including cancer.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Anti-inflammatory Properties : Some derivatives of pyrazole compounds have demonstrated anti-inflammatory effects, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence suggesting that pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to 4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-y)-1H-pyrazol-4-y]phenol:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of growth in breast cancer cell lines with IC50 values in the micromolar range.
Study 2Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro, suggesting a mechanism for anti-inflammatory activity.
Study 3NeuroprotectionFound to enhance cell viability in models of oxidative stress, indicating potential for neuroprotective applications.

Q & A

Q. Why do synthetic yields vary across studies using similar conditions?

  • Methodological Answer : Subtle differences in solvent purity (e.g., xylene isomers), trace moisture, or catalyst deactivation (e.g., Na₂SO₄ capacity) impact yields. Replicate reactions under inert atmosphere (Argon) and characterize intermediates (e.g., nitroso derivatives) via LC-MS to identify bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.